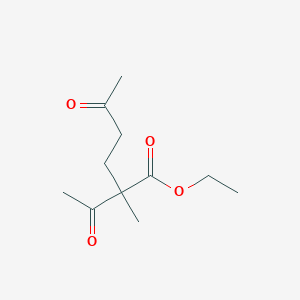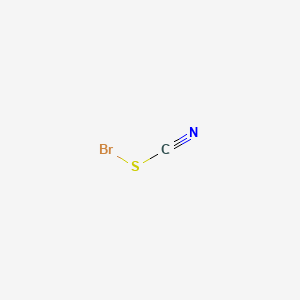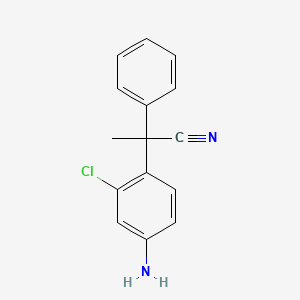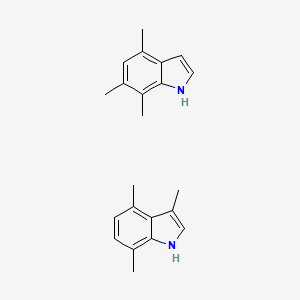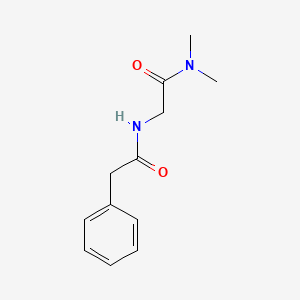
butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “butyl prop-2-enoate; ethenyl acetate; N-(hydroxymethyl)prop-2-enamide” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. Ethenyl acetate, commonly known as vinyl acetate, is an ester of acetic acid. N-(hydroxymethyl)prop-2-enamide is an amide derivative of acrylic acid.
准备方法
Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethenyl Acetate: Ethenyl acetate is produced via the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This process can be carried out using either the gas phase or liquid phase method. The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses ethylene and acetic acid with palladium chloride and copper chloride as catalysts .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde with acrylamide in the presence of a secondary amine. This reaction typically occurs at elevated temperatures to prevent premature polymerization .
化学反应分析
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other vinyl monomers such as styrene and vinyl acetate. Common reagents used in these reactions include radical initiators like benzoyl peroxide .
Ethenyl Acetate: Ethenyl acetate can undergo polymerization to form poly(vinyl acetate), which is used in adhesives and coatings. It can also react with alcohols to form esters and with amines to form amides. Common reagents include radical initiators and catalysts like palladium .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can undergo polymerization to form poly(N-(hydroxymethyl)acrylamide). It can also participate in Mannich reactions and other condensation reactions. Common reagents include formaldehyde and secondary amines .
科学研究应用
Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of synthetic resins and fibers .
Ethenyl Acetate: Ethenyl acetate is widely used in the production of poly(vinyl acetate) and poly(vinyl alcohol), which are used in adhesives, coatings, and films. It is also used as a solvent in the production of paints, inks, and coatings .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is used in the production of hydrogels and other polymeric materials for biomedical applications. It is also used in the synthesis of smart polymers with temperature and pH-responsive properties .
作用机制
Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical-initiated polymerization to form long polymer chains. This process is facilitated by radical initiators such as benzoyl peroxide .
Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a radical mechanism, where the vinyl group reacts with radical initiators to form poly(vinyl acetate). This polymer can be further hydrolyzed to form poly(vinyl alcohol) .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide undergoes polymerization through a radical mechanism, forming poly(N-(hydroxymethyl)acrylamide). This polymer can form hydrogels with unique properties, such as temperature and pH responsiveness .
相似化合物的比较
Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts greater flexibility and lower volatility .
Ethenyl Acetate: Similar compounds include methyl acetate and ethyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form poly(vinyl acetate), which has diverse applications in adhesives and coatings .
N-(hydroxymethyl)prop-2-enamide: Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxyethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its ability to form hydrogels with temperature and pH-responsive properties .
属性
CAS 编号 |
26428-41-1 |
|---|---|
分子式 |
C15H25NO6 |
分子量 |
315.36 g/mol |
IUPAC 名称 |
butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C7H12O2.C4H7NO2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-2-4(7)5-3-6;1-3-6-4(2)5/h4H,2-3,5-6H2,1H3;2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
InChI 键 |
SCVSRKJMYWARRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)NCO |
物理描述 |
Liquid |
相关CAS编号 |
26428-41-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


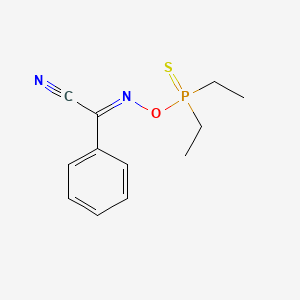
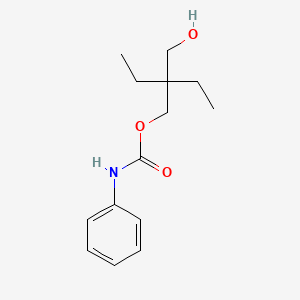




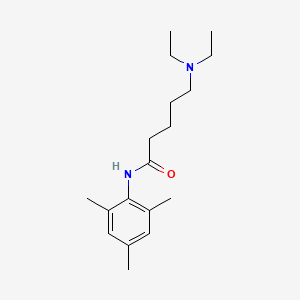
methanone](/img/structure/B14695403.png)
